![molecular formula C19H23ClN4O2S B11138618 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide](/img/structure/B11138618.png)
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxy-pyridazinyl group, and a piperidinecarboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorophenyl thiol with an appropriate alkylating agent under controlled conditions.
Synthesis of the methoxy-pyridazinyl intermediate: This involves the reaction of 6-methoxy-3-pyridazine with suitable reagents to introduce the desired functional groups.
Coupling of intermediates: The final step involves coupling the chlorophenyl sulfanyl intermediate with the methoxy-pyridazinyl intermediate in the presence of a coupling agent and a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine: Shares the chlorophenyl sulfanyl group but differs in the rest of the structure.
Indole derivatives: Often used in similar research contexts due to their biological activity.
Uniqueness
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyridazine moiety, and a chlorophenyl sulfanyl group. The molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₂₃ClN₄O₃S
- Molecular Weight : 396.91 g/mol
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial properties. For instance, studies on related sulfanyl derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values significantly lower than standard antibiotics .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
7l | Salmonella typhi | 2.14 |
7m | Bacillus subtilis | 0.63 |
7n | Escherichia coli | 2.17 |
7o | Staphylococcus aureus | 1.13 |
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
- AChE Inhibition : Compounds with similar structures have shown strong inhibitory activity against AChE, which is vital for managing symptoms of Alzheimer's disease.
- Urease Inhibition : The compound's ability to inhibit urease suggests potential applications in treating conditions like urinary tract infections.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 6.28 |
Urease | 2.14 |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Bovine Serum Albumin (BSA) Binding : Studies indicate that the compound binds effectively to BSA, enhancing its pharmacokinetic properties and bioavailability.
- Docking Studies : Molecular docking simulations reveal that the compound interacts favorably with active site residues of target enzymes, which may explain its inhibitory effects on AChE and urease.
Case Studies
In a notable study, researchers synthesized a series of piperidine derivatives and evaluated their pharmacological potential. Among these, the derivatives containing the sulfanyl group demonstrated the highest antibacterial activity and enzyme inhibition .
Another study focused on the synthesis and evaluation of related compounds highlighted their potential in treating bacterial infections and neurodegenerative diseases due to their dual action as both antibacterial agents and enzyme inhibitors .
Properties
Molecular Formula |
C19H23ClN4O2S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H23ClN4O2S/c1-26-18-9-8-17(22-23-18)24-11-2-3-14(13-24)19(25)21-10-12-27-16-6-4-15(20)5-7-16/h4-9,14H,2-3,10-13H2,1H3,(H,21,25) |
InChI Key |
ICWSXPSUDSABSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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